molecular formula C8H10F2N2 B13023759 1-(3,5-Difluoropyridin-4-YL)propan-1-amine2hcl

1-(3,5-Difluoropyridin-4-YL)propan-1-amine2hcl

Cat. No.: B13023759
M. Wt: 172.18 g/mol
InChI Key: JNYOBOZJGRWFQC-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl is a chemical compound with the molecular formula C8H10F2N2. It is known for its unique structure, which includes a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and a propan-1-amine group attached to the 4 position. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl typically involves the reaction of 3,5-difluoropyridine with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluoropyridin-4-YL)ethan-1-amine
  • 1-(3,5-Difluoropyridin-4-YL)butan-1-amine
  • 1-(3,5-Difluoropyridin-4-YL)methanamine

Uniqueness

1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(3,5-difluoropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H10F2N2/c1-2-7(11)8-5(9)3-12-4-6(8)10/h3-4,7H,2,11H2,1H3

InChI Key

JNYOBOZJGRWFQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=NC=C1F)F)N

Origin of Product

United States

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